2-Bromo-crotonaldehído

Descripción general

Descripción

Synthesis Analysis

The synthesis of related brominated aldehydes can be achieved through various methods. For instance, 2-bromobenzaldehydes can be synthesized from benzaldehydes using a palladium-catalyzed ortho-bromination, with O-methyloxime serving as a directing group . Additionally, 2-bromobenzaldehydes can react with arylhydrazines in the presence of a palladium catalyst and phosphorus chelating ligands to afford 1-aryl-1H-indazoles . These methods demonstrate the versatility of brominated aldehydes in chemical synthesis.

Molecular Structure Analysis

The molecular structure of brominated aldehydes can be analyzed through various spectroscopic techniques. For example, 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes were characterized by FT-IR, GC-MS, and NMR spectroscopy. Theoretical studies, including geometry optimization and potential energy scan (PES), were used to predict the favored conformations of these molecules . In another study, the molecular structure of 2-bromo-5-fluorobenzaldehyde was determined, revealing trans positioning of the benzaldehyde O atom to the 2-bromo substituent and short Br⋯F interactions in the crystal .

Chemical Reactions Analysis

Brominated aldehydes participate in a variety of chemical reactions. The reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines can lead to the formation of 2-aryl-1,2-dihydrophthalazines . Another example is the rhodium(I)-catalyzed carbonylative cyclization of alkynes with 2-bromophenylboronic acids, which yields indenone derivatives . These reactions highlight the reactivity of brominated aldehydes and their utility in constructing complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aldehydes can be inferred from their molecular structures and the types of reactions they undergo. For instance, the presence of a bromine atom can significantly affect the electron distribution within the molecule, which can influence its reactivity. The crystal structure of 2-bromo-5-fluorobenzaldehyde shows specific interactions such as Br⋯F contacts and π-stacking, which can impact the compound's physical properties, such as melting point and solubility .

Aplicaciones Científicas De Investigación

Síntesis de Aril-Dihidropiridazinonas

El 2-Bromo-crotonaldehído se utiliza en la síntesis de aril-dihidropiridazinonas, que son motivos importantes en las moléculas de fármacos. Se ha desarrollado un protocolo eficiente para acceder a estas moléculas mediante una anulación asimétrica catalizada por carbeno entre arilidenhidrazonas dinucleófilas y bromoenales . Estos compuestos tienen una amplia gama de actividades farmacológicas, incluida el tratamiento de enfermedades cardíacas en humanos y animales.

Análisis de espectroscopia infrarroja

En el campo de la espectroscopia, el this compound se puede estudiar utilizando espectroscopia infrarroja (IR) y teoría funcional de la densidad (DFT) para la investigación espectral experimental y teórica. Este compuesto ayuda a comprender el efecto del solvente en la vibración de estiramiento del carbonilo y proporciona información sobre las interacciones entre el compuesto y el solvente .

Mecanismo De Acción

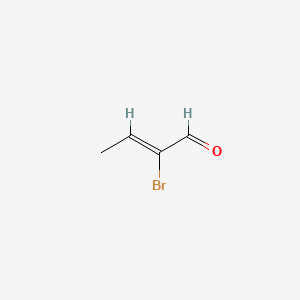

2-Bromocrotonaldehyde, also known as 2-bromobut-2-enal, is a chemical compound with the molecular formula C4H5BrO . The understanding of its mechanism of action involves several aspects including its target of action, mode of action, biochemical pathways it affects, pharmacokinetics, result of action, and the influence of the environment on its action.

Target of Action

It’s known that many chemical compounds interact with proteins to modulate their functions The compound might interact with a specific protein or a group of proteins, altering their activity and thus influencing cellular processes

Mode of Action

It’s known that compounds can interact with their targets in various ways, such as binding to active sites, altering protein conformation, or modulating protein-protein interactions . The specific mode of action of 2-Bromocrotonaldehyde would depend on its chemical structure and the nature of its target(s).

Biochemical Pathways

It’s known that compounds can affect various biochemical pathways, leading to changes in cellular processes and functions . The specific pathways affected by 2-Bromocrotonaldehyde would depend on its target(s) and mode of action.

Pharmacokinetics

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound

Action Environment

The action, efficacy, and stability of 2-Bromocrotonaldehyde could be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other compounds . The specific influence of these factors on 2-Bromocrotonaldehyde would depend on its chemical properties and the nature of its target(s).

Propiedades

IUPAC Name |

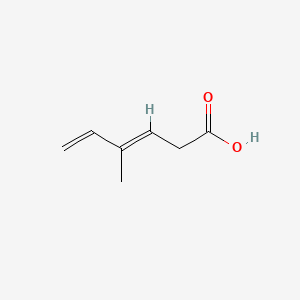

(Z)-2-bromobut-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO/c1-2-4(5)3-6/h2-3H,1H3/b4-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZLVLCBCZGSSH-RQOWECAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C=O)\Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24247-53-8, 33718-99-9 | |

| Record name | Crotonaldehyde, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024247538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, 2-bromo-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033718999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2-bromocrotonaldehyde related to the mutagenicity of Tris-BP?

A1: The research paper identifies 2-bromocrotonaldehyde as a suspected mutagenic metabolite of Tris-BP (tris(2,3-dibromopropyl)phosphate). [] The study suggests that Tris-BP undergoes a metabolic pathway involving oxidation at the C-3 position, followed by spontaneous dehydrohalogenation and dehydrophosphorylation. This process leads to the formation of 2-bromocrotonaldehyde, which contributes to the overall mutagenic potential of Tris-BP. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7-diamine, sulfate](/img/structure/B1276390.png)